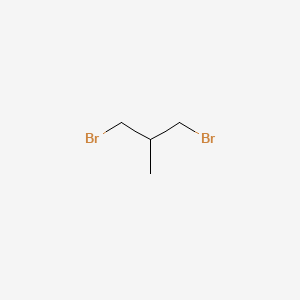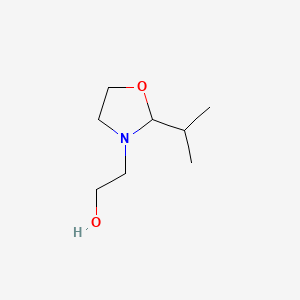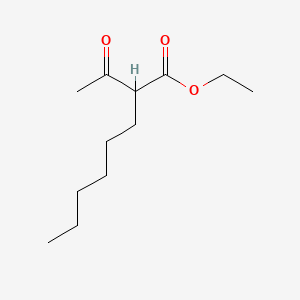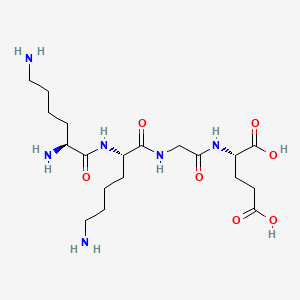
1,3-Dibromo-2-methylpropane
Übersicht
Beschreibung
1,3-Dibromo-2-methylpropane is a chemical compound with the molecular formula C4H8Br2 . It is also known by its IUPAC name as 1,2-dibromo-2-methylpropane .
Synthesis Analysis
1,3-Dibromo-2-methylpropane can be synthesized through selective halogen exchange reactions with BiCl3 . Another method for its synthesis is by double elimination from a dihaloalkane . A reaction between 2-Bromo-2-methylpropane and sodium hydroxide can also result in the formation of this compound .Molecular Structure Analysis
The molecular weight of 1,3-Dibromo-2-methylpropane is 215.92 . Its structure can be represented by the InChI code: 1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3 .Chemical Reactions Analysis
One of the chemical reactions involving 1,3-Dibromo-2-methylpropane is the Friedel-Crafts alkylation, where bromomethane adds to the secondary carbon of 2-bromopropane, forming 1,2-dibromo-2-methylpropane . Another reaction is the double elimination from a dihaloalkane, which results in the formation of an alkyne .Physical And Chemical Properties Analysis
1,3-Dibromo-2-methylpropane is a liquid at room temperature . It has a density of 1.75 g/mL at 25 °C . The compound has a vapor density of 7.5 (vs air), a vapor pressure of 15 mmHg at 20 °C, and a refractive index of n20/D 1.5093 .Wissenschaftliche Forschungsanwendungen
Thermochemistry
- Enthalpy of Formation : A study by Sunner and Wulff (1974) investigated the enthalpy of formation of 1,2-dibromo-2-methylpropane, which can provide insights into the thermochemical properties of similar brominated compounds, including 1,3-Dibromo-2-methylpropane. This research contributes to understanding the energy aspects of such compounds (Sunner & Wulff, 1974).
Spectroscopy and Molecular Motion
- Microwave and Far Infra-red Spectra : Larkin and Evans (1974) analyzed the microwave and far infra-red spectra of 1,2-dibromo-2-methylpropane. Their research provides insights into the molecular motion and absorptive properties of brominated compounds, which can be relevant for 1,3-Dibromo-2-methylpropane (Larkin & Evans, 1974).
Vibrational Analysis
- Vibrational Spectra : Crowder and Richardson (1982) conducted a vibrational analysis of 1,2-dichloro-2-methylpropane and 1,2-dibromo-2-methylpropane. Their findings on the vibrational spectra of these compounds can be extrapolated to understand similar properties in 1,3-Dibromo-2-methylpropane (Crowder & Richardson, 1982).
Genetic Toxicity
- Genetic Toxicity Study : Mc Kee, Phillips, and Traul (1987) examined the genetic toxicity of 1,2-dibromo-3-chloro-2-methylpropane. Although this study does not directly involve 1,3-Dibromo-2-methylpropane, it provides valuable information about the genetic impacts of structurally related brominated compounds (Mc Kee, Phillips, & Traul, 1987).
Molecular Docking and Anticancer Studies
- Anticancer and Molecular Docking Studies : Research by Pavitha et al. (2017) on novel compounds related to 2-methylpropane-1,3-diol includes molecular docking and anticancer activity studies. This research could provide a framework for similar studies on 1,3-Dibromo-2-methylpropane (Pavitha et al., 2017).
Wirkmechanismus
Target of Action
1,3-Dibromo-2-methylpropane is primarily used as an intermediate in organic synthesis and pharmaceutical manufacturing
Mode of Action
It is known to participate in nucleophilic substitution and elimination reactions . In these reactions, 1,3-Dibromo-2-methylpropane can act as an electrophile, reacting with nucleophiles to form new compounds .
Biochemical Pathways
As an intermediate in organic synthesis, it can be involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
Its physicochemical properties such as low water solubility may influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in organic synthesis, its primary role is to participate in chemical reactions to form other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dibromo-2-methylpropane. For instance, its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactants. It should be stored in a dry, room temperature environment to maintain its stability .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Relevant Papers There are several papers and documents related to 1,3-Dibromo-2-methylpropane. These include studies on its synthesis, properties, and potential applications . Further analysis of these papers could provide more detailed information on this compound.
Eigenschaften
IUPAC Name |
1,3-dibromo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXHVWYXQYMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182419 | |
| Record name | 1,3-Dibromoisobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-methylpropane | |
CAS RN |
28148-04-1 | |
| Record name | 1,3-Dibromoisobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromoisobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)





